N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Description

BenchChem offers high-quality N-(4-Aminobenzenesulfonyl) Sulfamethoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminobenzenesulfonyl) Sulfamethoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

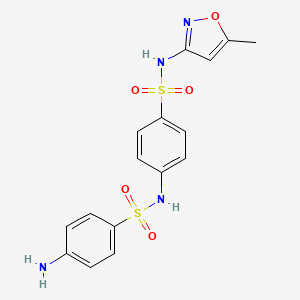

4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBBWWPWOJYFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746982 |

Source

|

| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135529-16-7 |

Source

|

| Record name | 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDN5YJ3AJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Novel Sulfamethoxazole Derivatives

Authored by: Senior Application Scientist

Introduction: The Rationale for Derivatizing a Workhorse Antibiotic

Sulfamethoxazole, a sulfonamide antibiotic, has been a cornerstone in treating bacterial infections for decades, often in combination with trimethoprim.[1][2][3] Its mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[2] However, the rise of antimicrobial resistance necessitates the continuous development of new and more effective therapeutic agents.[4] The derivatization of existing antibiotics like sulfamethoxazole presents a promising strategy to overcome resistance, enhance antimicrobial potency, and even explore new therapeutic applications such as anticancer and antifungal agents.[1][4][5] This guide provides a comprehensive overview of the synthesis and characterization of novel sulfamethoxazole derivatives, offering insights into the experimental design and validation processes.

Part 1: Strategic Approaches to the Synthesis of Novel Sulfamethoxazole Derivatives

The chemical structure of sulfamethoxazole, with its reactive primary aromatic amine and sulfonamide group, offers multiple sites for modification.[2] Strategic derivatization can lead to compounds with improved pharmacological profiles.

Modification of the Para-Amino Group

The para-amino group is a common target for derivatization.[2] Condensation reactions with various aldehydes and ketones can yield Schiff bases (imines), which can be further modified or serve as intermediates for the synthesis of other heterocyclic systems.[6][7][8]

Experimental Protocol: Synthesis of a Sulfamethoxazole Schiff Base Derivative [6][8][9]

-

Reactant Preparation: Dissolve equimolar amounts of sulfamethoxazole and an appropriate aromatic aldehyde (e.g., p-methoxybenzaldehyde) in a minimal amount of absolute ethanol in a round-bottom flask.[8][9]

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[6][8][9]

-

Reflux: Reflux the reaction mixture for 5 to 8 hours, monitoring the progress using Thin Layer Chromatography (TLC).[6][8][9] A common solvent system for TLC is ethyl acetate:petroleum ether (7:3).[8][9]

-

Isolation: After completion, cool the mixture and pour it over crushed ice to precipitate the Schiff base.[6][8][9]

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot ethanol to obtain the pure product.[6]

Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of sulfamethoxazole. The subsequent dehydration reaction is driven by the formation of a stable imine bond and the removal of water.

Introduction of Novel Heterocyclic Moieties

Incorporating different heterocyclic rings, such as pyrazole, pyrimidine, and β-lactam rings, into the sulfamethoxazole scaffold has been shown to enhance biological activity.[4][6]

Example: Synthesis of a β-Lactam Derivative [6]

This synthesis typically involves a two-step process starting from the Schiff base.

-

Schiff Base Formation: As described in the protocol above.

-

Cycloaddition: The Schiff base is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the 2-azetidinone (β-lactam) ring via a [2+2] cycloaddition reaction.[6]

Causality: The base deprotonates the imine, forming an enolate-like intermediate which then undergoes nucleophilic attack on the chloroacetyl chloride. The subsequent intramolecular cyclization results in the formation of the four-membered β-lactam ring. The incorporation of the β-lactam ring is of particular interest as it is the core structure of penicillin and cephalosporin antibiotics.

Caption: General workflow for the synthesis of novel sulfamethoxazole derivatives.

Part 2: Rigorous Characterization of Synthesized Derivatives

The unambiguous identification and purity assessment of the newly synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.[10]

-

Key Vibrational Bands for Sulfamethoxazole Derivatives:

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[1][10]

-

Key ¹H NMR Signals:

-

-NH proton (sulfonamide): A singlet, often downfield (around 10-11 ppm).[6][11]

-

Aromatic protons: Multiplets in the range of 7-8 ppm.[6][11]

-

Protons of newly introduced moieties: Their chemical shifts will be characteristic of their specific chemical environment. For instance, the protons of a β-lactam ring appear as doublets around 4-5 ppm.[6]

-

2.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ionized molecules, providing the molecular weight of the synthesized compound and information about its fragmentation pattern.[10] This is crucial for confirming the identity of the final product.

| Technique | Information Provided | Key Advantages |

| FT-IR | Presence of functional groups | Rapid, non-destructive, sensitive to key functional groups.[10] |

| NMR | Detailed molecular structure and connectivity | Unambiguous structural elucidation.[10] |

| MS | Molecular weight and fragmentation pattern | Confirms molecular identity.[10] |

Table 1: Comparison of Spectroscopic Characterization Techniques.

Chromatographic and Other Analytical Techniques

2.2.1. Thin Layer Chromatography (TLC)

TLC is used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.[8][9] The retention factor (Rf) value is a characteristic of a compound in a given solvent system.[6]

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[12] Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of sulfamethoxazole and its derivatives.[12][13]

Experimental Protocol: RP-HPLC Analysis [12][13]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[12][13] The pH of the mobile phase can be adjusted to optimize separation.[13]

-

Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of the analyte (e.g., 254 nm or 271 nm).[13][14]

-

Sample Preparation: The synthesized compound is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

2.2.3. Elemental Analysis

Elemental analysis (CHN analysis) determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values are compared with the calculated values for the proposed structure to confirm its elemental composition.[8]

2.2.4. Melting Point Determination

The melting point is a physical property that can be used to assess the purity of a crystalline solid.[6] A sharp melting point range indicates a high degree of purity.

Caption: A comprehensive workflow for the characterization of synthesized compounds.

Part 3: Evaluation of Biological Activity

Once synthesized and characterized, the novel derivatives are screened for their biological activity. For antimicrobial evaluation, the agar well diffusion method and determination of the Minimum Inhibitory Concentration (MIC) are common in vitro assays.[2][4][6]

Experimental Protocol: Agar Well Diffusion Method [6][8]

-

Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Spread the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.

-

Well Preparation: Create wells in the agar using a sterile borer.

-

Sample Application: Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to each well. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[2]

Conclusion: A Pathway to Novel Therapeutics

The synthesis and characterization of novel sulfamethoxazole derivatives represent a vital area of research in the quest for new and effective drugs. By strategically modifying the sulfamethoxazole scaffold and rigorously characterizing the resulting compounds, researchers can develop candidates with enhanced antimicrobial properties and potentially novel therapeutic applications. The integration of rational drug design, robust synthetic methodologies, and comprehensive analytical techniques is crucial for the successful development of the next generation of sulfonamide-based therapeutics.

References

- Al-Sultani, A. A. J., et al. (2021). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Egyptian Journal of Chemistry, 64(10), 5677-5687.

- Moutlk, A. M., & Al-mudhafar, M. M. J. (2022). Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. International Journal of Drug Delivery Technology, 12(3), 1335-1340.

- Vaickelionienė, R., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLoS ONE, 18(3), e0283437.

- El-Ragehy, N. A., et al. (1981). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of the Association of Official Analytical Chemists, 64(6), 1377-1381.

- Vallejo-López, M., et al. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 25(21), 5001.

- Mosleh, R. A., & Dakhel, A. A. (2024). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NEW SERIES OF SULFAMETHOXAZOLE DERIVATIVES.

- Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2018). SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 9(8), 3364-3368.

- BenchChem. (2025). Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods. BenchChem.

- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.

- Slideshare. (2016). Analysis of sulfonamides.

- Waleed, A., Khalil, S. S., & Hassen, A. (2023). Synthesis and characterization of some new sulfamethoxazole derivatives. International Journal of Advanced Chemistry Research, 5(2), 28-41.

- Haseen, U., et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics, 15(8), 60-68.

- ResearchGate. (2022).

- Vaickelionienė, R., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE, 18(3), e0283437.

- Wesch, A., et al. (2020). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles.

- Al-Juboori, S. A. A., & Al-Masoudi, W. A. M. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal, 17(2), 471-480.

- Vaickelionienė, R., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE, 18(3), e0283437.

- Haseen, U., et al. (2023). Synthesis, Characterization and Antibacterial Activity of New Series of Sulfamethoxazole Derivatives.

- Tu, Y. H., et al. (1990). Ion-paired high-performance liquid chromatographic separation of trimethoprim, sulfamethoxazole and N4-acetylsulfamethoxazole with solid-phase extraction.

- Shamsa, F., & Ahadi, F. (2006). DETERMINATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM IN PHARMACEUTICALS BY VISIBLE AND UV SPECTROPHOTOMETRY. Iranian Journal of Pharmaceutical Research, 5(1), 31-36.

- Al-Zubaidi, A. M. H., & Al-Sabawi, M. A. M. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in Pharmaceutical formulations. History of Medicine, 9(1), 1196–1204.

- Shamsa, F., & Ahadi, F. (2010). Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. IJ Pharmaceutical Research, 5(1), 31-36.

- de Paiva, E. L., et al. (2008). Simultaneous quantification of sulfamethoxazole and trimethoprim in whole egg samples by column-switching high-performance liquid chromatography using restricted access media column for on-line sample clean-up.

- ResearchGate. (2023).

- Iftikhar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. Scientific Inquiry and Review, 7(4), 19-34.

Sources

- 1. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. airo.co.in [airo.co.in]

- 3. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties | PLOS One [journals.plos.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. journals.plos.org [journals.plos.org]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. ijprajournal.com [ijprajournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. historymedjournal.com [historymedjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. brieflands.com [brieflands.com]

A Technical Guide to the Physicochemical Properties of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Sulfamethoxazole Impurity B)

Introduction

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is recognized within pharmaceutical contexts as a critical process-related impurity of Sulfamethoxazole, a widely used sulfonamide antibiotic. Designated as Sulfamethoxazole EP Impurity B by the European Pharmacopoeia and Sulfamethoxazole Related Compound B by the United States Pharmacopeia, this substance is a dimeric-like structure that can arise during the synthesis of the active pharmaceutical ingredient (API)[1][2]. Understanding its physicochemical properties is not merely an academic exercise; it is fundamental to the development of robust analytical methods for its detection and quantification, ensuring the safety, quality, and efficacy of Sulfamethoxazole-containing drug products. This guide provides an in-depth analysis of its chemical identity, physicochemical characteristics, analytical determination, and likely pathways of formation, offering field-proven insights for professionals in pharmaceutical development and quality control.

Chemical Identity and Structure

The foundational step in managing any impurity is a precise understanding of its chemical identity. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is structurally distinct from the parent drug, featuring an additional 4-aminobenzenesulfonyl moiety. This structural difference significantly alters its physicochemical behavior.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide | [3][4] |

| Synonyms | Sulfamethoxazole Impurity B (EP), Sulfamethoxazole Related Compound B (USP) | [1][2][3] |

| CAS Number | 135529-16-7 | [1][2] |

| Molecular Formula | C₁₆H₁₆N₄O₅S₂ | [1] |

| Molecular Weight | 408.45 g/mol | [1][4] |

The molecule incorporates three key functional groups that dictate its properties: a primary aromatic amine (aniline), a secondary sulfonamide linkage, and the primary sulfonamide attached to the isoxazole ring, which is characteristic of Sulfamethoxazole itself.

Physicochemical Properties: A Deeper Analysis

The physicochemical properties of an impurity directly influence its behavior during manufacturing, formulation, and analytical testing, as well as its potential toxicological profile.

Acidity, Basicity, and pKa

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is an amphoteric molecule with multiple ionizable centers:

-

Basic Center : The primary aromatic amine (-NH₂) on the aminobenzenesulfonyl group is basic, similar to aniline, and will be protonated under acidic conditions. The pKa for this anilinium ion is expected to be lower than that of simple aniline (around 4.6) due to the strong electron-withdrawing effect of the attached sulfonyl group.

-

Acidic Centers : The molecule possesses two acidic sulfonamide (-SO₂NH-) protons. The sulfonamide group is generally a weak acid, with its acidity significantly influenced by the nature of the nitrogen substituent[5][6]. The proton on the sulfonamide linking the two phenyl rings and the proton on the sulfonamide attached to the methylisoxazole ring will both be ionizable. For comparison, the parent Sulfamethoxazole has a pKa of approximately 5.7 for its sulfonamide group[7]. The pKa values for Impurity B are expected to be in a similar range, making its ionization state highly dependent on pH.

This complex ionization behavior is critical for developing separation methods, as pH adjustments to the mobile phase in liquid chromatography can be used to control retention time and achieve resolution from the parent API.

Solubility

By analogy with Sulfamethoxazole, which is practically insoluble in water (solubility of ~0.5 mg/mL), N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is also expected to have very low aqueous solubility[8][9]. Its solubility profile will be pH-dependent, exhibiting a "U-shaped" curve characteristic of amphoteric compounds.

-

At low pH, the protonation of the primary amine will form a cationic salt, increasing solubility.

-

At high pH, the deprotonation of the acidic sulfonamide protons will form anionic salts, also increasing solubility.

-

Minimum solubility will occur near its isoelectric point.

In organic solvents, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, similar to the parent drug[8].

Lipophilicity (Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The parent drug, Sulfamethoxazole, has an experimental logP of 0.89[7]. Computational models predict a logP (XLogP3) of 1.4 for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole[4]. The higher value suggests that the impurity is more lipophilic than the parent drug. This increased lipophilicity is a key parameter for predicting its retention behavior in reverse-phase chromatography, where it would be expected to be more strongly retained than Sulfamethoxazole.

Summary of Physicochemical Data

| Property | Value/Expected Behavior | Significance & Rationale |

| Molecular Weight | 408.45 g/mol [1] | Governs molar-based calculations and mass spectrometry response. |

| pKa | Multiple values expected: one basic (amine), two acidic (sulfonamides)[5] | Critical for predicting ionization state, solubility, and designing chromatographic separations. |

| Aqueous Solubility | Expected to be very low and pH-dependent[9] | Impacts dissolution, bioavailability, and choice of solvents for analysis. |

| Organic Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF)[8] | Essential for preparing stock solutions for analytical reference standards. |

| logP (XLogP3) | 1.4 (Computed)[4] | Indicates higher lipophilicity than Sulfamethoxazole (0.89), predicting longer retention in RP-HPLC. |

| Hydrogen Bond Donors | 3 (Computed)[4] | Influences intermolecular interactions, solubility, and chromatographic behavior. |

| Hydrogen Bond Acceptors | 9 (Computed)[4] | Influences intermolecular interactions, solubility, and chromatographic behavior. |

Spectroscopic and Analytical Characterization

Robust analytical methods are required to ensure that this impurity is controlled within acceptable limits as defined by regulatory bodies.

Spectroscopic Profile

-

UV-Vis Spectroscopy : Like Sulfamethoxazole, the impurity contains multiple chromophores (benzene rings). It is expected to exhibit strong UV absorbance. Sulfamethoxazole has a λmax at 271 nm[8][10]. The impurity's spectrum will likely be similar, allowing for detection using standard UV detectors in HPLC systems.

-

Infrared (IR) Spectroscopy : The IR spectrum would be complex but characterized by key vibrational bands confirming its structure:

-

N-H stretching (aromatic amine and sulfonamides): ~3300-3450 cm⁻¹

-

S=O stretching (sulfonyl groups): Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C=C stretching (aromatic rings): ~1500-1600 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would show distinct signals for the aromatic protons on both phenyl rings, the methyl group on the isoxazole ring, the isoxazole proton, and exchangeable protons for the -NH₂ and -SO₂NH- groups.

-

¹³C NMR : Would confirm the presence of all 16 carbon atoms in their unique chemical environments.

-

Recommended Analytical Protocol: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for separating and quantifying Sulfamethoxazole and its related substances[11]. The following protocol is a representative method based on established principles for sulfonamide analysis.

Objective: To separate N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Impurity B) from the Sulfamethoxazole API and other related impurities.

Methodology:

-

Chromatographic System:

-

Column: Kromasil 100-5-C18, 4.6 x 250 mm, 5 µm, or equivalent L1 column[11].

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 271 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 25 | 40 | 60 |

| 30 | 40 | 60 |

| 31 | 90 | 10 |

| 40 | 90 | 10 |

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve N-(4-Aminobenzenesulfonyl) Sulfamethoxazole reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 µg/mL.

-

Test Solution: Accurately weigh and dissolve the Sulfamethoxazole test sample in the diluent to a final concentration of ~1 mg/mL.

-

-

System Suitability:

-

Inject a resolution solution containing both Sulfamethoxazole and Impurity B. The resolution between the two peaks should be ≥ 2.0.

-

The expected elution order is Sulfamethoxazole followed by the more lipophilic Impurity B.

-

-

Quantification:

-

Calculate the amount of Impurity B in the test sample by comparing the peak area of the impurity with the peak area of the reference standard using the external standard method.

-

Causality Behind Experimental Choices:

-

C18 Column: The non-polar stationary phase is ideal for retaining and separating the moderately non-polar Sulfamethoxazole and its even more non-polar (higher logP) impurity.

-

Acidified Mobile Phase: The use of phosphoric acid suppresses the ionization of the sulfonamide groups, leading to better peak shape and consistent retention.

-

Gradient Elution: A gradient is necessary to first elute the more polar components and the main API, then increase the organic solvent concentration to elute the more strongly retained, lipophilic Impurity B within a reasonable timeframe.

Caption: RP-HPLC workflow for impurity quantification.

Formation and Synthetic Origin

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is not a starting material or reagent but a process-related impurity. Its structure suggests it is formed by the reaction of two sulfanilamide-related molecules. A plausible pathway involves the reaction of an activated sulfonyl species (like a sulfonyl chloride) with the aniline nitrogen of another sulfanilamide molecule or a related intermediate.

This typically occurs when there is an excess of the sulfonylating agent or non-optimal reaction conditions during the coupling of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, a key step in Sulfamethoxazole synthesis. If de-acetylation of the protected aniline occurs prematurely, the free amine can react with another molecule of the sulfonyl chloride, leading to the formation of this dimeric impurity.

Caption: Proposed formation pathway of Impurity B.

Conclusion

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is a well-defined, critical impurity in the manufacture of Sulfamethoxazole. Its key physicochemical characteristics—notably its amphoteric nature, low aqueous solubility, and higher lipophilicity relative to the parent drug—are the guiding principles for the development of effective analytical control strategies. The RP-HPLC method outlined in this guide provides a robust, self-validating framework for its separation and quantification. For drug development professionals, a thorough understanding of this impurity's properties and origins is essential for process optimization, impurity control, and ultimately, ensuring the delivery of a safe and high-quality pharmaceutical product to patients.

References

-

Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. 12

-

Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. 6

-

Safavi, A., Abdollahi, H., & Sedaghatpour, F. (2003). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.

-

Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. 5

-

ResearchGate. (n.d.). The pKa values of the sulfonamides studied. ResearchGate. 13

-

LGC Standards. (n.d.). N-(4-Aminobenzenesulfonyl) Sulfamethoxazole. LGC Standards. 1

-

Murahari, M., Nalluri, B. N., & Chakravarthi, G. (2023). Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. Royal Society of Chemistry. 11

-

Agbaba, D., et al. (n.d.). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. ResearchGate. 14

-

Cayman Chemical. (2022). Sulfamethoxazole - PRODUCT INFORMATION. Cayman Chemical. 8

-

BOC Sciences. (n.d.). Sulfamethoxazole: Definition, Structure and Mechanism of Action. BOC Sciences.

-

Dahlan, R., McDonald, C., & Sunderland, V. B. (1987). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim. PubMed. 16

-

USP Store. (n.d.). Sulfamethoxazole Related Compound B (15 mg). USP Store. 2

-

Clinivex. (n.d.). CAS 135529-16-7 | N-(4-Aminobenzenesulfonyl) Sulfamethoxazole Supplier. Clinivex. 3

-

ChemicalBook. (2025). Sulfamethoxazole. ChemicalBook. 9

-

National Center for Biotechnology Information. (n.d.). Sulfamethoxazole. PubChem. 7

-

Shamsa, F., & Amani, L. (2010). Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. Brieflands. 10

-

National Center for Biotechnology Information. (n.d.). 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide. PubChem. 4

Sources

- 1. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole [lgcstandards.com]

- 2. store.usp.org [store.usp.org]

- 3. clinivex.com [clinivex.com]

- 4. 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide | C16H16N4O5S2 | CID 71313144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Sulfamethoxazole | 723-46-6 [chemicalbook.com]

- 10. brieflands.com [brieflands.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Sulfamethoxazole and its Analogues

Foreword: A Multi-Faceted Approach to a Keystone Antibiotic

Sulfamethoxazole (SMX), a prominent member of the sulfonamide class of antibiotics, remains a cornerstone in the treatment of various bacterial infections, most notably in its synergistic combination with trimethoprim.[1][2] Its chemical structure, 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, features several key functional groups: a primary aromatic amine, a sulfonamide linkage, and a substituted isoxazole ring, all of which dictate its biological activity and analytical behavior.[3][4] For researchers, quality control analysts, and drug development professionals, a robust understanding of its spectroscopic signature is not merely academic; it is fundamental to ensuring purity, potency, stability, and for elucidating the structure of novel analogues and potential metabolites.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the analytical journey itself—from rapid quantitative assessments to deep structural characterization. We will explore the causality behind methodological choices, presenting each technique as a self-validating system where the principles of the instrumentation and the chemistry of the molecule converge to yield reliable, interpretable data.

Part 1: Ultraviolet-Visible (UV-Vis) Spectroscopy: The Workhorse of Quantitative Analysis

UV-Vis spectroscopy is often the first line of attack for the quantitative estimation of SMX in pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and reliability.[1][2][5]

Core Principle: Probing Electronic Transitions

The SMX molecule contains two primary chromophores: the p-aminobenzenesulfonamide core and the 5-methylisoxazole ring. The intense UV absorption arises from π→π* electronic transitions within the aniline part of the molecule.[6] The wavelength of maximum absorbance (λmax) is a distinct physical property useful for both identification and quantification. The λmax for sulfamethoxazole is consistently reported to be between 262 nm and 264 nm in various solvents.[1][2][5][6]

Experimental Protocol: Direct UV Spectrophotometry for Quantification

This protocol outlines a validated method for determining SMX concentration in a pharmaceutical formulation. The choice of 0.1N NaOH as a solvent is a deliberate one; it ensures the weakly acidic sulfonamide proton is deprotonated, leading to a consistent and reproducible chromophoric system, minimizing spectral shifts due to pH variations.[5]

Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

Methodology:

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of Sulfamethoxazole reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with 0.1N NaOH. This serves as the stock solution.

-

-

Calibration Curve Preparation (2–12 µg/mL):

-

Sample Preparation (e.g., from Tablets):

-

Weigh and finely powder 20 tablets to obtain an average tablet weight.

-

Accurately weigh a portion of the powder equivalent to 10 mg of SMX and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of 0.1N NaOH, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the same solvent.

-

Filter the solution through a 0.45 µm nylon filter.

-

Further dilute this solution with 0.1N NaOH to achieve a theoretical concentration within the calibration range (e.g., 8 µg/mL).

-

-

Measurement and Analysis:

-

Set the spectrophotometer to scan from 400 nm to 200 nm to confirm the λmax at ~262 nm using one of the standard solutions.[5]

-

Measure the absorbance of each standard and the sample solution at the determined λmax against a 0.1N NaOH blank.

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the concentration of the sample solution using the linear regression equation (y = mx + c) derived from the calibration curve. The high correlation coefficient (r² > 0.999) validates the linearity of the method.[1][2]

-

Workflow for UV-Vis Quantitative Analysis

Caption: Correlation of SMX functional groups to their characteristic IR regions.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Atomic Connectivity

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Core Principle: Nuclear Spin in a Magnetic Field

Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they align either with or against the field. NMR spectroscopy measures the energy required to "flip" these nuclei from the lower to the higher energy state. This energy is highly sensitive to the local electronic environment, allowing differentiation of chemically distinct atoms within the molecule.

Experimental Protocol: ¹H NMR Analysis

The choice of a deuterated solvent is paramount to avoid overwhelming the spectrum with solvent signals. DMSO-d₆ is an excellent choice for SMX as it is a good solvent and its residual proton signal does not typically interfere with analyte signals. [7][8] Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sulfamethoxazole sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For quantitative NMR (qNMR), a precisely weighed amount of an internal standard like maleic acid would be added instead. [8]3. Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). [7]4. Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of SMX in DMSO-d₆ shows several distinct signals that can be readily assigned: [9][10]

-

δ ~ 10.95 ppm (singlet, 1H): This downfield signal corresponds to the acidic proton of the sulfonamide (-SO₂NH-) group.

-

δ ~ 7.49 ppm (doublet, 2H): These are the aromatic protons on the benzene ring ortho to the sulfonamide group.

-

δ ~ 6.60 ppm (doublet, 2H): These are the aromatic protons on the benzene ring ortho to the primary amine group.

-

δ ~ 6.11 ppm (singlet, 1H): This signal is characteristic of the lone proton on the isoxazole ring .

-

δ ~ 5.9-6.0 ppm (broad singlet, 2H): This broad signal corresponds to the two protons of the primary amino (-NH₂) group . Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

δ ~ 2.29 ppm (singlet, 3H): This upfield singlet is the sharp, distinct signal from the three equivalent protons of the methyl (-CH₃) group on the isoxazole ring.

Data Summary: ¹H and ¹³C NMR Chemical Shifts for SMX

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |

| Sulfonamide NH | ~10.95 | - | [10] |

| Aromatic CH (ortho to SO₂) | ~7.49 | ~128.5 | [10][11] |

| Aromatic C (ipso to SO₂) | - | ~125.0 | [11] |

| Aromatic CH (ortho to NH₂) | ~6.60 | ~113.0 | [10][11] |

| Aromatic C (ipso to NH₂) | - | ~152.5 | [11] |

| Isoxazole CH | ~6.11 | ~95.0 | [10][11] |

| Isoxazole C (ipso to N) | - | ~168.0 | [11] |

| Isoxazole C (ipso to CH₃) | - | ~158.0 | [11] |

| Amine NH₂ | ~5.9-6.0 | - | [10] |

| Methyl CH₃ | ~2.29 | ~12.0 | [10][11] |

Part 4: Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is the ultimate tool for determining the molecular weight of a compound and, through fragmentation analysis (MS/MS), for confirming its structure. Electrospray Ionization (ESI) is the preferred method for polar, thermally labile molecules like SMX, as it gently transfers ions from solution into the gas phase. [12]

Core Principle: Ionization and Mass-to-Charge Separation

In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., the protonated molecule, [M+H]⁺) are ejected into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Experimental Workflow: LC-MS/MS

For analyzing SMX in complex matrices (e.g., biological fluids, environmental samples), coupling liquid chromatography (LC) with MS is essential. The LC system separates SMX from interfering components before it enters the mass spectrometer, a crucial step for achieving both selectivity and sensitivity. [13][14]

Data Interpretation: Fragmentation Pathways

In positive ion mode, SMX is readily detected as its protonated molecule [M+H]⁺ at m/z 254 . To confirm its identity, this precursor ion is isolated and fragmented in the collision cell of the mass spectrometer (a process called Collision-Induced Dissociation, or CID). The resulting product ions are characteristic of the SMX structure. [15] The fragmentation of sulfonamides is well-characterized. [12][16]The primary cleavage occurs at the S-N bond and within the core structure, leading to several diagnostic ions:

-

m/z 156: This is often the base peak and corresponds to the [H₂N-C₆H₄-SO₂]⁺ ion, representing the entire p-aminobenzenesulfonyl moiety. Its formation involves the cleavage of the sulfonamide S-N bond. [15][17][18]* m/z 108: This fragment arises from the further loss of SO₂ (64 Da) from the m/z 172 ion (not always observed) or through a rearrangement, corresponding to the anilinium ion [H₂N-C₆H₄-NH]⁺. [12][19]* m/z 92: This fragment corresponds to the aminotropylium ion, [C₆H₄NH₂]⁺, formed after cleavage of the S-C bond. [15][17]* m/z 99: This ion represents the protonated 3-amino-5-methylisoxazole moiety, resulting from cleavage of the S-N bond with charge retention on the heterocyclic part.

Diagram of the Primary Fragmentation Pathway of Sulfamethoxazole

Caption: Key ESI-MS/MS fragmentation pathways for protonated Sulfamethoxazole.

Conclusion

The spectroscopic analysis of sulfamethoxazole is a paradigmatic example of how different analytical techniques provide complementary information. UV-Vis spectroscopy offers a rapid and robust method for quantification. Vibrational spectroscopy delivers a detailed molecular fingerprint, ideal for identification and probing intermolecular interactions. NMR spectroscopy provides the definitive map of the molecule's atomic framework. Finally, mass spectrometry confirms the molecular weight and, through its fragmentation patterns, validates the structural components. For the modern pharmaceutical scientist, proficiency across these techniques is essential for navigating the lifecycle of a drug, from initial discovery of novel analogues to the rigorous quality control of the final product.

References

- Divya, C., Harika, G., Vineela, K., Shivaraj, M., Sandhya, P., Sathyanarayana, D., & Ravi, M. (n.d.). Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method. Sciety.

- Al-Trawneh, S. A. M., et al. (2023). New spectrophotometric determination sulfamethoxazole drug via various analytical methods in pharmaceutical formulation. Journal of Kufa for Chemical Sciences.

-

Takasuka, M., & Nakai, H. (2000). IR and Raman spectral and X-ray structural studies of polymorphic forms of sulfamethoxazole. Journal of Molecular Structure. Retrieved from [Link]

-

Lavanya, J., & Lahari, K. L. (2022). Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy. ijpar. Retrieved from [Link]

-

Al-Phalahy, B. A. (2010). Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. IJ Pharmaceutical Research. Retrieved from [Link]

-

Divya, C., et al. (2024). Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method. ResearchGate. Retrieved from [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Vijaya Chamundeeswari, S. P., et al. (2014). Molecular structure, vibrational spectra, NMR and UV spectral analysis of sulfamethoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Shufang, W., et al. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Castiglioni, S. (2006). MS-MS fragmentation pathway and product ions for sulfamethoxazole. ResearchGate. Retrieved from [Link]

-

Gika, H. G., et al. (2015). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Retrieved from [Link]

-

Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. ACS Publications. Retrieved from [Link]

-

Guerard, F., et al. (2009). Absorption spectrum of sulfamethoxazole (STZ) at a concentration of.... ResearchGate. Retrieved from [Link]

-

Al-Trawneh, S. A. M., et al. (2022). Spectrophotometric determination of sulfamethoxazole in pure and pharmaceutical formulations. Al-Nisour Journal for Medical Sciences. Retrieved from [Link]

-

Al-Janabi, A. S., et al. (2023). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Hussain, Z., et al. (2014). 1 H-NMR data of sulfamethoxazole and its derivatives. ResearchGate. Retrieved from [Link]

-

Nesměrák, K., et al. (2021). Spectrometric determination of trimethoprim and sulfamethoxazole in tablets by automated sequential injection technique. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

-

Hassan, S. S. M., et al. (2006). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Analytica Chimica Acta. Retrieved from [Link]

-

de Freitas, A. O. (2014). Triple quadrupole ESI-MS/MS spectra for sulfacetamide with commom fragments m/z 92, 108 and 156. ResearchGate. Retrieved from [Link]

-

Canonica, S., & Laubscher, H. U. (2008). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Derivatization. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

Sulaiman, A. M., et al. (2024). Quantitative Determination of Sulfamethoxazole using various Spectroscopic Methods. Hilla University College Journal For Medical Science. Retrieved from [Link]

-

Planche, C., et al. (2022). Fragmentation mass spectra of sulfamethoxazole (SMX) degradation compounds. ResearchGate. Retrieved from [Link]

-

Hussain, Z., et al. (2014). FTIR spectroscopy for sulfamethoxazole and its derivatives. ResearchGate. Retrieved from [Link]

-

Al-Trawneh, S. A. M., et al. (2022). Spectrophotometric determination of sulfamethoxazole in pure and pharmaceutical formulations. Al-Nisour Journal for Medical Sciences. Retrieved from [Link]

-

Selvakumar, S., et al. (2016). Growth, Structural, Vibrational, Optical and Antibacterial Activity Studies on 4-Sulfamoylanilinium Chloride Semi-Organic Single Crystal. Science Alert. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Identifying all IR- and Raman-active vibrational modes in a molecule. Retrieved from [Link]

-

Chadha, R., et al. (2014). FT-IR Spectra A) intact sulfamethoxazole, B) intact trimethoprim, C) physical mixture equimolar of sulfamethoxazole and trimethoprim and, D) cocrystal by solid state grinding during 30 min. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfamethoxazole. PubChem. Retrieved from [Link]

-

Kanagaraj, M., et al. (2005). Infrared studies on Co and Cd complexes of sulfamethoxazole. ResearchGate. Retrieved from [Link]

-

Kamau, F. N. (2002). Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets. East and Central African Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Azeez, A. L., et al. (2021). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. History of Medicine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column. Retrieved from [Link]

-

Kumar, D. S., & Kumar, Dr. A. (2017). Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. Indian Journal of Research in Pharmacy and Biotechnology. Retrieved from [Link]

-

Turczan, J. W., & Medwick, T. (1979). NMR determination of trimethoprim and sulfamethoxazole in tablets and powders. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Al-Said, N. H. (2011). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Identifying all IR- and Raman-active vibrational modes in a molecule. Retrieved from [Link]

Sources

- 1. Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method | Sciety [sciety.org]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sulfamethoxazole(723-46-6) 1H NMR [m.chemicalbook.com]

- 11. Molecular structure, vibrational spectra, NMR and UV spectral analysis of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. historymedjournal.com [historymedjournal.com]

- 14. ijrpb.com [ijrpb.com]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to a Self-Validating System for Assessing the In Vitro Antibacterial Activity of New Sulfonamide Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Perspective on a Foundational Antibiotic Class

Sulfonamides, the first synthetic antimicrobial agents to be used systemically, heralded the dawn of the antibiotic era.[1][2] Their discovery fundamentally changed modern medicine by providing a targeted strategy to combat bacterial infections.[2] While the emergence of other antibiotic classes and the rise of resistance have evolved their clinical role, the sulfonamide scaffold remains a cornerstone in medicinal chemistry.[3][4] The rapid evolution of drug-resistant pathogens has necessitated a renewed effort to discover and develop a new generation of sulfonamide derivatives.[4]

This guide provides a comprehensive framework for the robust in vitro evaluation of novel sulfonamide compounds. It is designed not as a rigid protocol, but as a logical, self-validating system. As Senior Application Scientists, we understand that true scientific integrity lies not just in following steps, but in comprehending the causality behind each experimental choice. Here, we will explore the core mechanism of action, detail gold-standard methodologies for assessing antibacterial potency, and provide insights into interpreting the data to guide successful drug development programs.

Pillar I: The Mechanistic Rationale – Why Sulfonamides Work

Understanding the mechanism of action is paramount, as it informs every aspect of assay design and data interpretation. Sulfonamides are structural analogues of para-aminobenzoic acid (PABA).[5] Bacteria that cannot use preformed folate from their environment must synthesize it de novo.[][7] A critical step in this pathway is the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[3][8]

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[1][3] This inhibition blocks the synthesis of dihydrofolic acid, and subsequently tetrahydrofolic acid (THF), the biologically active form of folate.[][8] THF is an essential coenzyme for the synthesis of purines, thymidine, and certain amino acids—the fundamental building blocks of DNA, RNA, and proteins.[][8] By disrupting this vital pathway, sulfonamides halt bacterial growth and reproduction, exerting a bacteriostatic effect.[1][9] Humans are unaffected by this mechanism because they lack the DHPS enzyme and acquire folate through their diet.[1][3]

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Pillar II: Core Experimental Protocols – A Self-Validating Workflow

The foundation of in vitro testing is determining the potency of a new compound. This is primarily achieved by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][10]

A. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the most common, scalable, and standardized technique for determining MIC values.[11][12] Its use of 96-well plates allows for efficient screening of multiple compounds against various bacterial strains.

Causality Behind Key Choices:

-

Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing.[10][13] This is critical for sulfonamides because MHB has low levels of PABA and thymidine, which could otherwise antagonize the drug's action and lead to falsely high MIC values.[13]

-

Inoculum: A standardized bacterial inoculum, equivalent to a 0.5 McFarland standard and then further diluted, is used to ensure reproducibility.[10] The final concentration of approximately 5 x 10⁵ CFU/mL is crucial; too low an inoculum may result in falsely low MICs, while too high an inoculum can overwhelm the drug, leading to falsely high MICs.

-

Quality Control: Parallel testing of reference strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923, is non-negotiable.[14][15] These strains have well-documented MIC ranges for standard antibiotics, and results must fall within these ranges to validate the integrity of the assay.

-

Compound Preparation: Prepare a stock solution of the new sulfonamide compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of desired final concentrations.

-

Inoculum Preparation: From a fresh overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Inoculum Dilution: Within 30 minutes of standardization, dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only MHB (no compound, no bacteria).

-

Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the assay with the bacterial inoculum.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[8]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[10][12] This can also be measured using a microplate reader by assessing optical density (e.g., at 600 nm).[12]

Caption: Workflow for the broth microdilution method to determine MIC.

B. Time-Kill Kinetics Assay

While the MIC provides information on the concentration required for inhibition (bacteriostatic activity), it does not describe the rate or extent of bacterial killing (bactericidal activity). A time-kill assay provides this dynamic information.[16][17] This is crucial for understanding whether a compound actively kills bacteria or merely prevents their proliferation.

Causality Behind Key Choices:

-

Concentrations: The assay is typically performed using concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x MIC). This directly links the compound's inhibitory potential to its killing dynamics.

-

Sampling Timepoints: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kinetic curve, revealing the speed and duration of the antibacterial effect.[17]

-

Interpretation: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[17]

-

Preparation: Prepare flasks or tubes of MHB containing the new sulfonamide at concentrations corresponding to multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the compound.

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]

-

Time Zero (T₀) Sample: Immediately after inoculation, remove an aliquot from each flask.

-

Incubation: Incubate the flasks at 37°C, typically with shaking to ensure aeration.

-

Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from each flask.

-

Viable Cell Count: Perform serial ten-fold dilutions of each collected aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

-

Incubation & Counting: Incubate the MHA plates at 37°C for 18-24 hours, then count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration and the growth control.[8]

Caption: Workflow for a time-kill kinetics assay.

C. Synergy Testing: The Checkerboard Assay

Sulfonamides are frequently used in combination with other drugs, most notably trimethoprim, to create a sequential blockade of the folate pathway, often resulting in synergistic and bactericidal effects.[7][9] The checkerboard microdilution assay is a standard method to quantify the interaction between two antimicrobial agents.[11][18]

Causality Behind Key Choices:

-

Matrix Design: Creating a two-dimensional matrix of concentrations allows for testing every possible combination of the two drugs. This is essential for identifying the most effective concentration pairing.

-

FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) provides a quantitative measure of the drug interaction. It normalizes the MIC of each drug in the combination to its MIC when used alone, allowing for a standardized interpretation of the interaction.

-

Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of Drug A (the new sulfonamide) horizontally and Drug B (e.g., trimethoprim) vertically in MHB.[11] This creates a matrix where each well contains a unique concentration combination of the two drugs.

-

Controls: Include rows and columns with each drug alone to re-determine their individual MICs under the same experimental conditions.

-

Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay (final concentration ~5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading Results: After incubation, identify the MIC of each drug alone and the MIC of each drug in combination for all wells that show no visible growth.

-

FICI Calculation: For each well showing no growth, calculate the FICI using the following formula:

-

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

-

Interpretation: The interaction is interpreted based on the lowest FICI value calculated:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Caption: Workflow for a checkerboard synergy assay.

Pillar III: Data Presentation and Authoritative Interpretation

Raw data is meaningless without proper context and interpretation. All quantitative data should be summarized in clear, structured tables. The interpretation of this data must be grounded in established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20]

A. Data Presentation

MIC data is best presented in a table that allows for easy comparison of a compound's activity across different bacterial strains, including quality control organisms.

Table 1: Example MIC Data for Novel Sulfonamide Compounds

| Compound | S. aureus ATCC 25923 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | MRSA Isolate MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |

| Compound X | 8 | 16 | 8 | >128 |

| Compound Y | 4 | 4 | 4 | 64 |

| Sulfamethoxazole | 32 | 16 | 64 | >128 |

Data is hypothetical for illustrative purposes.

B. Interpretation Based on Authoritative Standards

MIC values are translated into categorical interpretations (Susceptible, Intermediate, Resistant) using clinical breakpoints published by CLSI or EUCAST.[19][21] It is critical to understand that:

-

Breakpoints are species- and drug-specific. An MIC value that is "Susceptible" for one organism may be "Resistant" for another.[21]

-

An MIC for one drug cannot be directly compared to the MIC of another drug to determine which is "better." The interpretation depends entirely on the established breakpoint for each specific drug.[21]

-

"Susceptible (S)" implies that an infection may be appropriately treated with a standard dosage.[19]

-

"Intermediate (I)" indicates that the MIC is approaching attainable blood/tissue levels and that higher doses or specific sites of infection might be required for efficacy.[19][21]

-

"Resistant (R)" implies that the strain is not inhibited by achievable systemic concentrations of the agent.[19]

C. Structure-Activity Relationship (SAR) Insights

The ultimate goal of testing new analogs is to establish a structure-activity relationship (SAR) that guides the design of more potent compounds.[3][22] Key structural features of sulfonamides influence their antibacterial activity:

-

The free para-amino group is essential for activity, as it mimics PABA.[]

-

Substitution on the sulfonamide nitrogen with various heterocyclic rings can significantly alter potency, pharmacokinetic properties, and solubility.[]

-

The addition of electron-withdrawing groups, such as a nitro group, to the aromatic ring can sometimes increase antibacterial activity.[5][23]

By correlating the MIC data from a series of new compounds with their structural modifications, researchers can identify the chemical moieties that enhance or diminish antibacterial efficacy.

Conclusion

The evaluation of new sulfonamide compounds requires a methodical, multi-faceted approach grounded in a deep understanding of the underlying microbiology and pharmacology. The framework presented here—from mechanistic rationale to core inhibitory and kinetic assays, synergy testing, and authoritative interpretation—constitutes a self-validating system for generating reliable and actionable in vitro data. By adhering to these principles of scientific integrity, researchers can confidently identify promising lead candidates, elucidate structure-activity relationships, and contribute to the vital effort of developing the next generation of antibacterial agents.

References

- Banu, A., & Singh, D. V. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Cleveland Clinic.

- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com.

- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.

- Adeboye, O. O., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties.

- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.

- Chourasiya, A., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Chemical Health Risks.

- Abdel-Wahab, B. F., et al. (2024). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Molecules.

- Mengelers, M. J., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics.

- Farooq, U., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Frontiers in Chemistry.

- BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem.

- Petkar, P. A., & Jagtap, J. R. (2021). A Review on Antimicrobial Potential of Sulfonamide Scaffold. International Journal of Pharmaceutical Sciences and Research.

- Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules.

- Ghaffari, M. S., & Ghaffari, S. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Verma, G., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. BenchChem.

- Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Merck Veterinary Manual.

- BMG LABTECH. (2024).

- Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.

- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.

- BenchChem. (2025). Time-Kill Assays for Determining the Bactericidal Activity of Sulbactam. BenchChem.

- Wang, Y., et al. (2017).

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Pijpers, A., et al. (1989). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. Journal of Veterinary Pharmacology and Therapeutics.

- U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.

- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN.

- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.

- Baltekin, Y., et al. (2017). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics.

- Singh, S., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. study.com [study.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. emerypharma.com [emerypharma.com]

- 18. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 19. chainnetwork.org [chainnetwork.org]

- 20. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. idexx.com [idexx.com]

- 22. researchgate.net [researchgate.net]

- 23. ajchem-b.com [ajchem-b.com]

Molecular docking studies of sulfamethoxazole derivatives with bacterial enzymes

An In-Depth Technical Guide: Molecular Docking Studies of Sulfamethoxazole Derivatives with Bacterial Dihydropteroate Synthase (DHPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole, a cornerstone of sulfonamide antibiotics, has been pivotal in treating bacterial infections for decades. Its efficacy, however, is increasingly threatened by the emergence of drug-resistant bacterial strains. The primary mechanism of resistance involves mutations in the drug's target enzyme, dihydropteroate synthase (DHPS), which diminish binding affinity. This has spurred the development of novel sulfamethoxazole derivatives designed to overcome these resistance mechanisms and improve therapeutic profiles. Molecular docking, a powerful computational technique, stands at the forefront of this effort. It allows for the rapid, in-silico prediction of binding affinities and interaction patterns between newly designed ligands and their protein targets. This guide provides a comprehensive, in-depth exploration of the principles, protocols, and validation techniques for conducting molecular docking studies of sulfamethoxazole derivatives with bacterial DHPS, offering field-proven insights for rational drug design.

The Molecular Basis of Sulfonamide Action and Resistance

The Bacterial Folate Biosynthesis Pathway: A Prime Antibacterial Target

Bacteria, unlike humans who acquire folate from their diet, must synthesize it de novo. This metabolic pathway is essential for the production of nucleotides (for DNA and RNA synthesis) and certain amino acids, making it an ideal target for antimicrobial agents.[1] Two key enzymes in this pathway are of particular importance:

-

Dihydropteroate Synthase (DHPS): This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate (DHPP) to form 7,8-dihydropteroate.[2][3]

-

Dihydrofolate Reductase (DHFR): Further down the pathway, DHFR reduces dihydrofolate to tetrahydrofolate, the biologically active coenzyme.[1]

The selective inhibition of this pathway provides a powerful strategy for achieving a bacteriostatic or bactericidal effect.[1][4]

Sulfamethoxazole: A Structural Mimic and Competitive Inhibitor

The mechanism of action of sulfamethoxazole is a classic example of competitive inhibition. Its chemical structure bears a strong resemblance to PABA, the natural substrate for DHPS.[1][2] This structural mimicry allows sulfamethoxazole to bind to the PABA-binding pocket of the DHPS active site, effectively competing with and blocking the natural substrate.[2] By preventing the synthesis of dihydropteroate, sulfamethoxazole halts the entire folate production cascade, thereby inhibiting bacterial growth and replication.[1][5] This targeted action is highly selective for bacteria, as human cells lack the DHPS enzyme.

The synergy observed when sulfamethoxazole is co-administered with trimethoprim stems from the latter's inhibition of DHFR.[1][4] This sequential blockade of two critical steps in the same pathway is profoundly effective and can produce a bactericidal outcome.[6]

The Challenge of Resistance: Driving the Need for Novel Derivatives